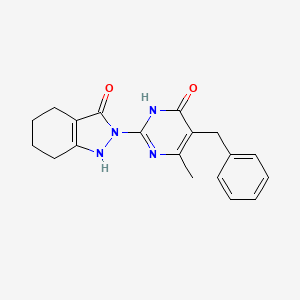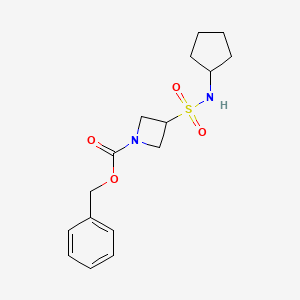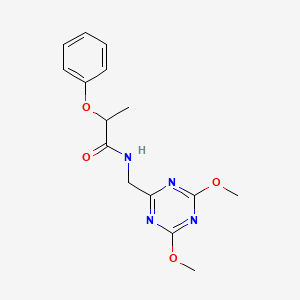![molecular formula C10H11ClN2O2 B2812705 methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate CAS No. 956903-52-9](/img/structure/B2812705.png)
methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate is a chemical compound that belongs to the class of hydrazones. It is a yellow crystalline powder that is soluble in organic solvents. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate is not fully understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and forming stable complexes. This may lead to the inhibition of metal-dependent enzymes and the disruption of cellular processes that rely on metal ions.
Biochemical and Physiological Effects:
Methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate has several advantages for lab experiments. It is easy to synthesize, relatively stable, and has a high affinity for metal ions. However, it also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood. In addition, its potential applications in vivo have not been extensively studied.
Future Directions
There are several future directions for research on methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate. One area of interest is the development of new metal complexes that have potential applications in catalysis, bioinorganic chemistry, and materials science. Another area of interest is the investigation of its potential anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, more research is needed to understand its mechanism of action and its potential applications in vivo.
Synthesis Methods
Methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate can be synthesized by the reaction of 4-chlorophenylhydrazine and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields a yellow crystalline powder that can be purified by recrystallization.
Scientific Research Applications
Methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, bioinorganic chemistry, and materials science. It has also been used as a probe for the detection of metal ions in biological and environmental samples. In addition, this compound has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial activities.
properties
IUPAC Name |
methyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(10(14)15-2)12-13-9-5-3-8(11)4-6-9/h3-6,13H,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRYMLJTJBKPSA-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)Cl)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2812622.png)
![2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2812624.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812625.png)





![Thieno[3,2-b]furan-5-carbaldehyde](/img/structure/B2812637.png)
![N-(3,4-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2812639.png)


![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2812644.png)
![N-(4-methoxybenzyl)-2-[6-(2-methoxyphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2812645.png)